1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone

Description

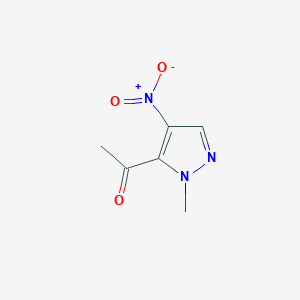

1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)ethanone (CID 19619402) is a nitro-substituted pyrazole derivative with the molecular formula C₆H₇N₃O₃ and a molecular weight of 169.14 g/mol. Its structure features a methyl group at the 1-position, a nitro group at the 4-position, and an acetyl group at the 5-position of the pyrazole ring (SMILES: CC(=O)C1=C(C=NN1C)[N+](=O)[O-]) .

Properties

IUPAC Name |

1-(2-methyl-4-nitropyrazol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-4(10)6-5(9(11)12)3-7-8(6)2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPWZWOJPQMRHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=NN1C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone typically involves the nitration of 1-methylpyrazole followed by acetylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 4-position of the pyrazole ring. The acetylation step involves the reaction of the nitrated pyrazole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and controlled nitration and acetylation reactions. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products

Reduction: 1-(1-methyl-4-amino-1H-pyrazol-5-yl)ethanone.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Oxidation: 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetic acid.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities, making it a candidate for drug development. Research indicates that derivatives of pyrazole compounds, including 1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)ethanone, have shown:

- Antimicrobial Properties : Studies have demonstrated that pyrazole derivatives possess antibacterial and antifungal activities. For instance, compounds related to this compound have been tested against various strains of bacteria and fungi, showing effectiveness comparable to established antibiotics .

- Antiviral Activity : The compound has been investigated for its potential as an antiviral agent. Research has identified pyrazole derivatives that inhibit viral replication in cell cultures, particularly against viruses like enterovirus and flavivirus .

Case Study: Antiviral Research

In a study focused on antiviral agents, researchers synthesized a series of pyrazole derivatives, including this compound. The compounds were screened for their ability to inhibit viral replication in vitro. The results indicated significant antiviral activity with low cytotoxicity, suggesting potential for further development into therapeutic agents against viral infections .

Agrochemicals

The compound's structure allows it to interact with biological systems effectively, making it a candidate for use in agrochemical formulations:

- Herbicides and Pesticides : Pyrazole derivatives have been explored as active ingredients in herbicides and pesticides due to their ability to disrupt specific biochemical pathways in pests and weeds. The nitro group in the structure may enhance the compound's efficacy by improving its binding affinity to target enzymes.

Materials Science

In addition to its biological applications, this compound has potential uses in materials science:

- Polymer Chemistry : The compound can be utilized in the synthesis of novel polymers with enhanced properties. Its reactivity allows for incorporation into polymer matrices, potentially leading to materials with improved thermal stability and mechanical properties.

Case Study: Polymer Synthesis

Research has shown that integrating pyrazole derivatives into polymer chains can result in materials with unique thermal and mechanical properties. These polymers are being studied for applications in coatings and composites, where durability and resistance to environmental degradation are critical.

Data Summary Table

Mechanism of Action

The mechanism of action of 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.

Comparison with Similar Compounds

Structural and Electronic Comparisons

1-(1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone (CAS RN: 5078-58-0)

- Molecular Formula : C₁₂H₁₁FN₂O.

- Key Features : A fluorophenyl substituent replaces the nitro group, introducing electron-withdrawing effects via the fluorine atom. The acetyl and methyl groups are retained.

- However, the absence of a nitro group reduces electrophilicity at the pyrazole ring .

1-[4-Nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone (CAS 1017793-90-6)

- Molecular Formula : C₁₃H₁₀F₃N₃O₃.

- Key Features : Contains a trifluoromethyl (CF₃) group and a phenyl substituent alongside the nitro group.

- Impact : The CF₃ group increases electronegativity and metabolic stability, making this compound more resistant to oxidative degradation. The phenyl group adds steric bulk, which may hinder interactions in tight binding pockets .

1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

- Molecular Formula : C₁₂H₁₂N₂O.

- Key Features : A phenyl group replaces the nitro substituent, eliminating electron-withdrawing effects.

- Impact: The absence of nitro reduces reactivity in electrophilic substitution reactions.

1-(5-Methyl-1H-pyrazol-4-yl)ethanone (CAS 105224-04-2)

- Molecular Formula : C₆H₈N₂O.

- Key Features : Lacks both nitro and aromatic substituents, retaining only methyl and acetyl groups.

- Impact : Simpler structure with lower molecular weight (124.14 g/mol ) improves solubility in polar solvents. The absence of strong electron-withdrawing groups makes it less reactive in nitration or reduction reactions .

Physicochemical Properties

- Lipophilicity : The CF₃-containing compound (LogP ~3.8) is the most lipophilic, favoring organic solvents and biological membranes. The target compound (LogP ~1.2) balances polarity and lipophilicity, enhancing aqueous solubility compared to phenyl-substituted analogs.

- Solubility : The simple methyl analog (CAS 105224-04-2) has the highest aqueous solubility due to its low molecular weight and lack of bulky groups .

Biological Activity

1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)ethanone is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Synthesis

The compound has the following molecular structure:

- Molecular Formula : CHNO

- CAS Number : 1006437-81-5

Synthesis : The synthesis typically involves the nitration of 1-methylpyrazole followed by acetylation. The nitration is performed using a mixture of concentrated nitric and sulfuric acids, introducing the nitro group at the 4-position. The subsequent acetylation is achieved using acetic anhydride or acetyl chloride in the presence of a base like pyridine .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, which are crucial in mediating inflammation. This was evidenced in animal models where administration led to a reduction in inflammatory markers .

Antiparasitic Activity

In a study focusing on antiparasitic effects, this compound showed promising results against Plasmodium species. In particular, it demonstrated a reduction in parasitemia in infected mice models, indicating potential as a lead compound for antimalarial drug development .

The biological activity of this compound can be attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates interact with cellular components, leading to various biological effects such as enzyme inhibition and modulation of signaling pathways .

Key Mechanisms Identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Reactive Intermediate Formation : Bioreduction of the nitro group leads to reactive species that can modify proteins and nucleic acids.

Case Studies and Research Findings

Q & A

Basic: What are the established synthetic routes for 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves functionalization of the pyrazole core. A common method starts with 1-methyl-4-nitro-1H-pyrazole, which undergoes acetylation under controlled conditions. For example, the reaction may use ethanol as a solvent at 0°C to minimize side reactions, followed by stirring for ~1 hour to ensure completion . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.

- Temperature control : Lower temperatures (0–5°C) reduce nitro group decomposition.

- Catalysts : Acid catalysts (e.g., H₂SO₄) can accelerate acetylation but require careful pH monitoring.

Characterization via NMR (¹H/¹³C) and HPLC purity analysis is critical to confirm product integrity .

Basic: How is the structural integrity of this compound validated in academic research?

Answer:

Routine characterization involves:

- NMR spectroscopy : ¹H NMR confirms methyl (δ ~2.5 ppm) and nitro (δ ~8.5–9.0 ppm) group positions on the pyrazole ring .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 169.14 (C₆H₇N₃O₃) .

- X-ray crystallography : For single-crystal studies, SHELX programs (e.g., SHELXL) refine structures, reporting bond lengths and angles with <0.01 Å precision .

Basic: What preliminary biological screening data exist for this compound?

Answer:

Initial studies highlight:

- Antimicrobial activity : Inhibition zones against E. coli and S. aureus suggest membrane disruption via the nitro group’s electrophilic properties .

- Anti-inflammatory effects : IC₅₀ values for TNF-α inhibition in vitro (~10–50 µM) correlate with pyrazole-ring-mediated cytokine suppression .

- Cytotoxicity assays : MTT tests on cancer cell lines (e.g., HeLa) show moderate activity, necessitating SAR studies to improve potency .

Advanced: How can computational methods like molecular docking elucidate its bioactivity?

Answer:

AutoDock Vina or similar tools predict binding modes:

- Target selection : Prioritize enzymes with nitro-reductase activity (e.g., bacterial flavoproteins).

- Docking parameters : Use a grid box covering the active site (20 ų) and exhaustiveness = 20 for accuracy .

- Analysis : Compare docking scores (ΔG) with experimental IC₅₀ values to validate hypotheses. For example, a low ΔG (<−7 kcal/mol) may explain strong antimicrobial activity .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests).

- Compound purity : HPLC purity >95% minimizes false positives/negatives .

- Structural analogs : Compare with derivatives (e.g., 1-(2,6-dimethylmorpholin-4-yl) analogs) to isolate the nitro group’s role . Meta-analyses using platforms like RevMan can statistically reconcile data .

Advanced: What strategies enable comparative studies with structural analogs?

Answer:

- Synthetic diversification : Introduce substituents (e.g., morpholinyl, pyrrolidinyl) via nucleophilic acyl substitution .

- Biological profiling : Test analogs in parallel assays (e.g., kinase inhibition panels) to map substituent effects on activity .

- Crystallographic benchmarking : Overlay SHELX-refined structures to identify steric/electronic differences influencing binding .

Advanced: How is SHELXL employed in crystallographic refinement of derivatives?

Answer:

SHELXL refines high-resolution data by:

- Twinning detection : For non-merohedral twinning, use HOOFT/H-test to adjust refinement models .

- Anisotropic displacement parameters : Model thermal motion for non-H atoms to improve R-factor (<0.05) .

- Hydrogen bonding networks : Identify key interactions (e.g., C=O⋯H-N) stabilizing crystal packing .

Advanced: What mechanistic insights explain its anti-inflammatory activity?

Answer:

Proposed mechanisms include:

- NF-κB pathway inhibition : Nitro group reduction generates reactive species that alkylate IκB kinase, blocking cytokine release .

- ROS scavenging : The pyrazole ring quenches free radicals (e.g., OH•), validated via DPPH assays .

- Cytokine profiling : Multiplex ELISA quantifies IL-6/IL-1β suppression, with dose-response curves fitted to Hill equations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.